Cas no 15261-41-3 (Benzene, 1,3-dimethyl-2-(2-propenyloxy)-)
15261-41-3 structure
Product Name:Benzene, 1,3-dimethyl-2-(2-propenyloxy)-
CAS-nummer:15261-41-3
MF:C11H14O
MW:162.228263378143
CID:1326497
PubChem ID:641277
Update Time:2025-04-20
Benzene, 1,3-dimethyl-2-(2-propenyloxy)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzene, 1,3-dimethyl-2-(2-propenyloxy)-
- allyl 2,6-dimethylphenyl ether
- 1-allyloxy-2,6-dimethylbenzene
- AKOS017269608
- 15261-41-3
- 1,3-dimethyl-2-(prop-2-en-1-yloxy)benzene
- (2,6-dimethylphenyl) (2-propenyl) ether
- DTXSID30348881
- SCHEMBL5079771
- InChI=1/C11H14O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H
- FUOIKFIGRFIYQW-UHFFFAOYSA-N
- 1,3-dimethyl-2-prop-2-enoxybenzene
- allyl (2,6-dimethylphenyl) ether
-
- Inchi: 1S/C11H14O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h4-7H,1,8H2,2-3H3
- InChI-sleutel: FUOIKFIGRFIYQW-UHFFFAOYSA-N
- LACHT: O(CC=C)C1C(C)=CC=CC=1C
Berekende eigenschappen
- Exacte massa: 162.10452
- Monoisotopische massa: 162.104465066g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 0
- Aantal waterstofbondacceptatoren: 1
- Zware atoomtelling: 12
- Aantal draaibare bindingen: 3
- Complexiteit: 132
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 3.7
- Topologisch pooloppervlak: 9.2Ų
Experimentele eigenschappen
- PSA: 9.23
Benzene, 1,3-dimethyl-2-(2-propenyloxy)- Gerelateerde literatuur
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Alvin Tanudjaja,Shinsuke Inagi,Fusao Kitamura,Toshikazu Takata,Ikuyoshi Tomita Dalton Trans., 2021,50, 3037-3043
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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